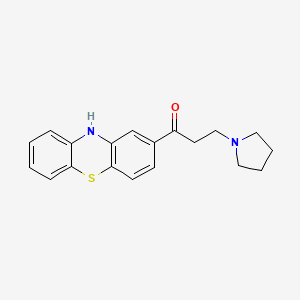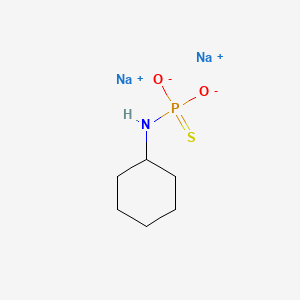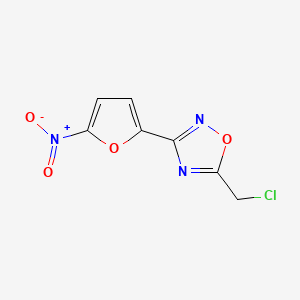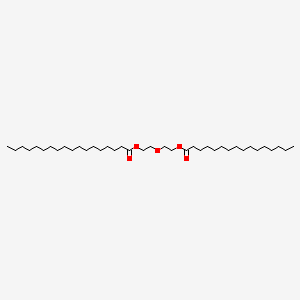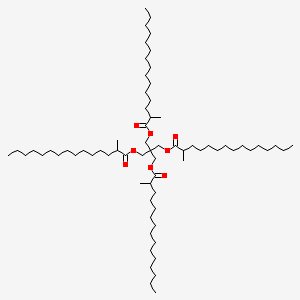![molecular formula C19H43AlO7 B12714655 Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is a complex organometallic compound. It is known for its unique chemical structure, which combines aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This compound is used in various industrial and scientific applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate typically involves the reaction of aluminum isopropoxide with 2-[2-(2-butoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistency and purity of the final product. The use of high-purity reactants and solvents is crucial to avoid contamination and achieve the desired chemical properties.
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where the butoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted aluminum compounds.
Wissenschaftliche Forschungsanwendungen
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate involves its ability to interact with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction is mediated through the aluminum center, which can coordinate with multiple ligands, leading to changes in the molecular pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylene glycol monobutyl ether: Shares the triethylene glycol backbone but lacks the aluminum and propan-2-olate components.
Aluminum isopropoxide: Contains aluminum and isopropoxide but lacks the triethylene glycol monobutyl ether component.
Uniqueness
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is unique due to its combination of aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This unique structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C19H43AlO7 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate |
InChI |
InChI=1S/C10H22O4.3C3H7O.Al/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;3*1-3(2)4;/h11H,2-10H2,1H3;3*3H,1-2H3;/q;3*-1;+3 |
InChI-Schlüssel |
WCSWLTGXVQRHOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCCO.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
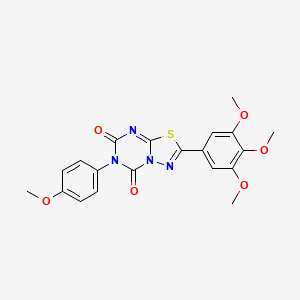

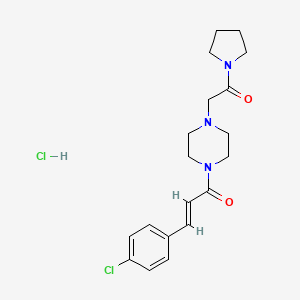
![1-(2,4-Difluorophenyl)-6,8-difluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12714638.png)
